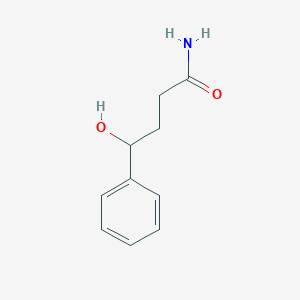

4-Hydroxy-4-phenylbutanamide

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-hydroxy-4-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) |

InChI Key |

XQIWADBGHGLGLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)N)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4-Hydroxy-4-phenylbutanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, which can enhance its biological activity or solubility. Notably, it is utilized in the production of specialty chemicals and pharmaceuticals.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. It has been identified as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and cellular processes. The compound's ability to modulate epigenetic mechanisms makes it a valuable tool in studying neurodegenerative diseases and cancer biology.

Medicine

The therapeutic potential of this compound derivatives has been explored extensively. These compounds have shown promise in treating various conditions, including:

- Anti-cancer properties : By inhibiting HDAC6, these derivatives can induce apoptosis in cancer cells.

- Anti-inflammatory effects : Research indicates that certain derivatives may inhibit leukotriene A-4 hydrolase, suggesting applications in treating inflammatory diseases.

- Neuroprotective effects : The compound exhibits protective effects against neuronal cell death, making it relevant for neurodegenerative disease research.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Neuroprotective Effects

A study demonstrated that this compound protects neuronal cultures from excitotoxicity by modulating NMDA receptor activity. This suggests its potential use in developing treatments for cognitive impairments associated with neurodegenerative diseases.

Anti-inflammatory Activity

In another investigation, derivatives of this compound were shown to significantly reduce inflammation in animal models of rheumatoid arthritis, indicating its therapeutic potential for autoimmune disorders.

Synthesis of Bioactive Compounds

Research has focused on synthesizing new derivatives of this compound that exhibit enhanced pharmacological properties. For example, N-benzyl derivatives have been explored for their analgesic effects and ability to modulate immune responses.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to produce complex molecules |

| Biology | HDAC inhibitor | Modulates gene expression; potential for cancer therapy |

| Medicine | Anti-inflammatory | Reduces inflammation in animal models; potential for autoimmune treatment |

| Study Type | Compound Tested | Results |

|---|---|---|

| Neuroprotection | This compound | Protects against NMDA receptor-mediated excitotoxicity |

| Anti-inflammatory | N-benzyl derivatives | Significant reduction in inflammatory markers in animal models |

Preparation Methods

Pioneering Work in the Mid-20th Century

The earliest documented synthesis of 4-hydroxy-4-phenylbutanamide dates to 1947, as referenced in the Journal of the American Chemical Society. Although the original publication lacks accessible procedural details, contextual analysis of contemporaneous amide synthesis practices suggests a multi-step nucleophilic acyl substitution pathway.

In typical mid-20th-century approaches, γ-phenyl-γ-butyrolactone would react with aqueous ammonia under reflux conditions. The lactone ring’s strain facilitates nucleophilic attack by ammonia at the carbonyl carbon, followed by ring opening to yield the hydroxyamide. This method likely suffered from moderate yields (estimated 40–60%) due to competing hydrolysis side reactions, a common issue in pre-catalytic-era syntheses.

Modern Friedel-Crafts Alkylation Strategies

Solid Acid-Catalyzed Alkylation

A 2009 patent (US8471068B2) describes an eco-friendly Friedel-Crafts alkylation using acid-activated Montmorillonite clay. While developed for 4-(4-hydroxyphenyl)butan-2-one, this methodology offers insights applicable to this compound synthesis.

Catalyst Design and Activation

The Montmorillonite catalyst undergoes HCl treatment to achieve:

Reaction Optimization

Adapting this protocol for this compound would involve:

-

Reactants : Phenol and 4-hydroxybutanamide instead of 4-hydroxybutan-2-one

-

Conditions :

Table 1: Projected Friedel-Crafts Parameters for Target Synthesis

| Parameter | Value Range |

|---|---|

| Catalyst loading | 0.6–2.0 g |

| Selectivity (projected) | 75–81% |

| Recyclability | >5 cycles |

This method’s advantage lies in its heterogeneous catalysis system, eliminating liquid acid waste.

Lactone Ring-Opening with Amines

AlCl₃-Catalyzed Amidation

A 2003 University of Zürich study demonstrated 4-hydroxybutanamide formation via γ-butyrolactone ring-opening with substituted anilines. Scaling this approach for this compound requires:

Reaction Mechanism

-

Coordination : AlCl₃ activates the lactone carbonyl via Lewis acid coordination

-

Nucleophilic attack : Phenylamine attacks the electrophilic carbonyl carbon

-

Ring opening : Alkoxide intermediate protonates to yield hydroxyamide

Equation :

γ-butyrolactone + PhNH₂ → this compound (via AlCl₃)

Optimized Protocol

-

Solvent : 1,2-dichloroethane

-

Catalyst : 1.2 eq AlCl₃ relative to lactone

-

Temperature : 15–25°C

This method avoids high-pressure equipment but generates stoichiometric Al waste, necessitating post-reaction neutralization.

Anion-Mediated Cyclization Pathways

LDA-Promoted Intramolecular Condensation

The Zürich group’s work with 4-hydroxy-2-methylbutananilides reveals a novel cyclization route using lithium diisopropylamide (LDA). Applied to this compound precursors, this could enable:

Reaction Sequence

-

Deprotonation : LDA abstracts the hydroxyl proton, forming a strong base

-

Elimination : Diphenyl phosphorochloridate (DPPCl) converts -OH to -OPO(OPh)₂

-

Cyclization : Intramolecular attack by amide nitrogen, forming a cyclopropane intermediate

Critical Parameters :

-

Stoichiometry : 2.2 eq LDA, 1.1 eq DPPCl per substrate

-

Solvent : Anhydrous THF at –20°C to 0°C

While innovative, this method’s complexity limits industrial application compared to direct alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Key findings:

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-4-phenylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Common routes include nucleophilic substitution of 4-phenylbutanol derivatives with hydroxylamine or condensation of phenylacetone with hydroxyl-containing reagents. Optimization involves:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance reaction efficiency.

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.

- Temperature gradients : Conduct reactions at 60–120°C to identify optimal thermal conditions.

Example Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AlCl₃ | DMF | 80 | 72 | 95% |

| K₂CO₃ | Toluene | 100 | 65 | 89% |

| References: Analogous methods from sulfonamide synthesis , ketone-hydroxylamine condensation . |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Assign peaks using (δ 7.2–7.4 ppm for aromatic protons) and (δ 170–175 ppm for carbonyl). Compare with PubChem data for similar compounds .

- IR : Confirm hydroxyl (3200–3500 cm) and amide (1650–1700 cm) stretches.

- Mass Spectrometry : Validate molecular ion [M+H] at m/z 194.1.

References: Standard protocols from synthesis characterization .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use agar dilution assays against E. coli and S. aureus (MIC values).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods.

References: Bioactivity testing frameworks for sulfonamides and butanamide derivatives .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or hydroxyl positions.

- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability using liver microsomes.

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural changes to bioactivity trends.

References: SAR strategies for benzenesulfonamide analogs .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Force Fields : Compare DFT-calculated binding energies with experimental IC₅₀ values.

- Solvent Effects : Simulate aqueous vs. lipid environments to assess prediction accuracy.

- Error Analysis : Quantify uncertainties in docking scores (e.g., RMSD values >2.0 Å indicate low reliability).

References: Computational-experimental validation frameworks .

Q. What strategies mitigate metabolic instability identified in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Mask hydroxyl groups with acetyl or PEG moieties to enhance half-life.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models.

- Metabolite Identification : Use LC-MS/MS to track degradation pathways and modify vulnerable sites.

References: Metabolic stabilization of hydroxybutyrate analogs .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps releasing volatile intermediates.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.

References: Safety guidelines for phenolic compounds .

Q. How to implement FAIR data principles in managing research data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.